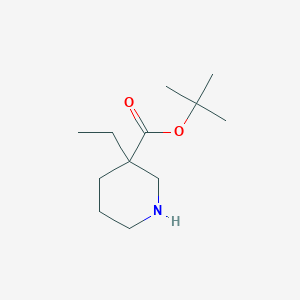

Tert-butyl 3-ethylpiperidine-3-carboxylate

Description

Tert-butyl 3-ethylpiperidine-3-carboxylate is a piperidine derivative featuring a tert-butyl ester group at the 1-position and an ethyl substituent at the 3-position of the piperidine ring. This compound is structurally related to intermediates used in pharmaceutical synthesis, where the tert-butyl group serves as a protective moiety for amines or carboxylic acids during multi-step reactions .

Properties

IUPAC Name |

tert-butyl 3-ethylpiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-12(7-6-8-13-9-12)10(14)15-11(2,3)4/h13H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSWDCOLFFGHDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethylpiperidine-3-carboxylate typically involves the reaction of 3-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-ethylpiperidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol or the piperidine ring to a piperidine derivative.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N-oxides or carboxylic acids.

Reduction: Alcohols or piperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 3-ethylpiperidine-3-carboxylate is characterized by its piperidine ring structure, which is a six-membered ring containing nitrogen. The tert-butyl and ethyl groups contribute to its lipophilicity, enhancing its potential as a drug candidate.

Pharmaceutical Applications

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds:

- Alzheimer's Disease Therapeutics : It has been noted for its potential in synthesizing compounds that may exhibit neuroprotective properties, making it a candidate for Alzheimer's disease treatment .

- Antidepressants : The compound's derivatives have been explored for their efficacy in treating depression and anxiety disorders due to their action on neurotransmitter systems .

Case Studies and Research Findings

- Neuroprotective Agents : A study highlighted the synthesis of derivatives of this compound that demonstrated significant neuroprotective effects in vitro. These compounds were shown to inhibit neuronal apoptosis, suggesting a pathway for developing new treatments for neurodegenerative diseases .

- Synthesis of Complex Molecules : Research has demonstrated the use of this compound in synthesizing complex molecules with potential therapeutic applications. For instance, it was used as a starting material for synthesizing piperidinyl derivatives that showed promise against certain cancer cell lines .

Data Table: Synthesis Conditions and Yields

| Synthesis Step | Conditions | Yield (%) |

|---|---|---|

| Cyclization of precursors | Reflux in ethanol | 85% |

| Carboxylation | CO₂ atmosphere, base present | 90% |

| Protection/Deprotection | Acidic/Basic conditions | 95% |

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to target sites and modulate their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the desired pharmacological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Ethyl Group (Target Compound): The hydrophobic ethyl substituent reduces aqueous solubility compared to polar analogs like the hydroxymethyl or sulfonamido derivatives. This property may influence its use in lipid-soluble drug formulations .

- Hydroxymethyl and Hydroxy Groups: Increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, ethanol) .

Biological Activity

Tert-butyl 3-ethylpiperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its piperidine structure, which features a tert-butyl ester group. The molecular formula is with a molar mass of approximately 213.3 g/mol. The synthesis typically involves the reaction of 3-ethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine or sodium carbonate, often conducted in inert solvents like dichloromethane or tetrahydrofuran .

Inflammation Modulation

Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to modulate inflammatory responses by inhibiting the release of interleukin-1 beta (IL-1β), a key cytokine involved in inflammatory processes. This modulation suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in neurodegenerative diseases like Alzheimer's disease. The protective effects were observed through reduced cell death rates and decreased oxidative stress markers in treated cell lines .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the piperidine ring or the ester group can significantly alter its efficacy and selectivity for biological targets. For instance, modifications to the ester moiety have been linked to enhanced potency against specific inflammatory pathways .

Study on Inflammatory Response

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound effectively inhibited the activation of the NLRP3 inflammasome, leading to decreased IL-1β secretion in macrophage cell lines. The findings suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .

Neuroprotective Mechanisms

Another research effort focused on the neuroprotective effects of this compound against Aβ-induced toxicity in astrocytes. The results indicated that treatment with this compound significantly reduced apoptosis markers and improved cell viability, suggesting its potential role in neuroprotection .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Key Findings |

|---|---|---|

| This compound | Anti-inflammatory, neuroprotective | Inhibits IL-1β release; protects against Aβ toxicity |

| Tert-butyl 4-hydroxy-3-(2-methylpiperidin-1-yl) | Anticancer | Effective against breast cancer cell lines; less potent than traditional therapies |

| Other piperidine derivatives | Varies | Some exhibit similar anti-inflammatory properties; specific SAR noted |

Q & A

Basic Research Questions

Q. What are the key steps and optimal reaction conditions for synthesizing tert-butyl 3-ethylpiperidine-3-carboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach, starting with the preparation of the piperidine core. A tert-butyl carbamate protection step is critical, often using reagents like triethylamine and DMAP in dichloromethane at 0–20°C to minimize side reactions . For ethyl group incorporation, nucleophilic substitution or alkylation reactions under anhydrous conditions are recommended. Post-synthesis, column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C spectra to verify the tert-butyl group (δ ~1.4 ppm for H) and piperidine ring protons (δ 1.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 242.2 for CHNO) .

- X-ray Crystallography : Resolve stereochemical ambiguities by single-crystal analysis, as demonstrated for structurally similar tert-butyl carbamates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in a cool, dry place away from strong oxidizing agents (e.g., peroxides) to prevent decomposition .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential acute toxicity (Category 4 for oral/dermal/inhalation routes) .

- Emergency Response : In case of exposure, rinse with water for 15 minutes and consult a physician immediately .

Advanced Research Questions

Q. How can reaction yields be optimized for the tert-butyl carbamate protection step in the synthesis of this compound?

- Methodological Answer : Optimize stoichiometry (1.2 equivalents of di-tert-butyl dicarbonate) and use catalytic DMAP (0.1 equiv) to enhance reaction efficiency . Solvent choice is critical: dichloromethane provides better solubility than THF, reducing byproduct formation. Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and quench with aqueous NaHCO to neutralize excess reagents .

Q. What advanced spectroscopic techniques are recommended to resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer :

- NOESY NMR : Identify spatial proximity of protons to distinguish axial/equatorial substituents on the piperidine ring.

- Vibrational Circular Dichroism (VCD) : Resolve enantiomeric purity for chiral derivatives .

- DFT Calculations : Compare experimental and computed C chemical shifts to validate stereoisomers .

Q. How does the steric hindrance of the tert-butyl group influence the reactivity of this compound in substitution reactions?

- Methodological Answer : The tert-butyl group reduces nucleophilic attack at the adjacent carbonyl carbon due to steric shielding. This effect can be mitigated by using bulky electrophiles (e.g., triflates) or Lewis acids (e.g., BF-OEt) to activate the reaction site. Kinetic studies comparing tert-butyl vs. methyl carbamates show a 3–5× slower reaction rate for tert-butyl derivatives .

Q. What are the implications of conflicting solubility data for this compound in polar aprotic solvents, and how should researchers address this?

- Methodological Answer : Discrepancies in solubility (e.g., DMSO vs. DMF) may arise from trace moisture or impurities. Pre-dry solvents over molecular sieves and use sonication to enhance dissolution. For quantitative analysis, calibrate solubility via UV-Vis spectroscopy at λmax ~270 nm .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the stability of this compound under acidic conditions?

- Methodological Answer : Stability varies with acid strength. In mild acids (pH 4–6), the tert-butyl group remains intact, but in concentrated HCl (>1 M), rapid deprotection occurs. Validate claims by replicating conditions: reflux in 1M HCl for 1 hour and monitor via H NMR for tert-butyl signal disappearance .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | CHNO | |

| Boiling Point | ~250°C (estimated) | |

| Key NMR Shifts (CDCl) | tert-butyl: δ 1.4 ppm (9H, s) | |

| Piperidine C-3: δ 2.8–3.2 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.